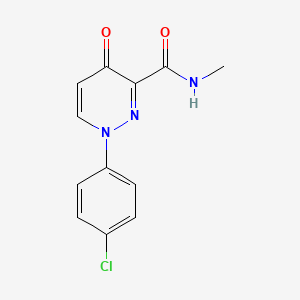

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-methyl-4-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-14-12(18)11-10(17)6-7-16(15-11)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXSNRJBZCTKHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N-methylhydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex pyridazine derivatives with potential biological activities.

Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Pyridazinecarboxamide Derivatives

The following table summarizes key structural and molecular differences between 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide and its analogs:

Key Observations :

Halogenated Aromatic Compounds with Cytotoxic Activity

Key Observations :

- The 4-chlorophenyl group is a recurring motif in cytotoxic agents, as seen in chalcones (C1, C2) and triazoles .

- Chalcone C2 (IC₅₀ = 37.24 ppm) demonstrates that extended aromatic systems (e.g., tolylphenyl) enhance activity compared to simpler analogs like C1 (IC₅₀ = 1,484.75 ppm) .

- The triazole derivative highlights that combining 4-chlorophenyl with electron-withdrawing groups (e.g., CF₃) can improve growth inhibition (GP = 68.09% in NCI-H522 cells).

Structural and Functional Implications

Role of Halogenation

Impact of Substituent Bulk

- Methoxy and ethoxy groups () enhance solubility but may reduce blood-brain barrier penetration.

Biological Activity

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₂H₉ClN₂O₃

- Molecular Weight : 264.67 g/mol

- Melting Point : 186–189 °C

Antibacterial Activity

Research indicates that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds with a pyridazine ring have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains (e.g., E. coli) | Weak to Moderate |

Enzyme Inhibition

The compound is also noted for its enzyme inhibitory activities, particularly against urease and acetylcholinesterase (AChE). In a study evaluating various derivatives, several compounds exhibited IC50 values significantly lower than the reference standard thiourea, indicating potent inhibitory effects.

| Enzyme | IC50 Values (µM) | Reference Standard (Thiourea) |

|---|---|---|

| Urease | 1.13 - 6.28 | 21.25 |

| Acetylcholinesterase (AChE) | Not specified | Not specified |

The strong urease inhibition suggests potential applications in treating conditions like urolithiasis, where urease contributes to stone formation.

Study on Antibacterial Properties

In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized compounds similar to this compound were tested for their antibacterial efficacy. The results indicated that certain derivatives displayed significant activity against S. typhi and B. subtilis, supporting the hypothesis that structural modifications can enhance antibacterial potency .

Enzyme Inhibition Study

A comparative analysis of enzyme inhibitors revealed that several derivatives of pyridazine compounds showed promising results in inhibiting urease and AChE. The findings suggest that these compounds could be further explored for therapeutic applications in neurodegenerative diseases and infections associated with urease-producing bacteria .

Q & A

Q. What are the key structural features of 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide, and how do they influence its physicochemical properties?

The compound features a dihydropyridazine ring with a carboxamide group at position 3 and a 4-chlorophenyl substituent at position 1. The chlorine atom on the phenyl ring enhances electron-withdrawing effects, increasing polarity and potentially improving solubility in polar aprotic solvents. The methyl group on the carboxamide contributes to steric effects, which may influence binding interactions in biological systems. Structural analogs suggest that such substituents are critical for stability and reactivity in synthetic pathways .

Q. What synthetic methodologies are commonly employed for preparing pyridazinecarboxamide derivatives like this compound?

Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

- Step 2 : Introduction of the chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.

- Step 3 : Carboxamide formation through coupling reactions (e.g., using EDCI/HOBt or carbodiimide-based reagents). Key parameters include solvent polarity (e.g., DMF or DMSO for solubility), temperature control (60–100°C), and catalysts like palladium for cross-coupling .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of:

- HPLC/MS : To confirm molecular weight and purity (>95%).

- NMR (¹H/¹³C) : To verify substituent positions (e.g., chlorine’s deshielding effect on aromatic protons).

- X-ray crystallography : For definitive structural confirmation, as seen in related dihydropyridines .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and resolve contradictory yield data?

Tools like density functional theory (DFT) can model reaction pathways to identify energy barriers, while machine learning algorithms analyze experimental datasets to predict optimal conditions (e.g., solvent choice, temperature). For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental feedback to reduce trial-and-error inefficiencies . Contradictory yield data may arise from unaccounted variables (e.g., trace moisture); statistical experimental design (e.g., factorial analysis) can isolate critical factors .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyridazinecarboxamide analogs?

- Substituent variation : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on bioactivity.

- Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent effects with inhibition potency.

- Molecular docking : Compare binding poses of analogs using crystallographic data from related compounds (e.g., kinase-inhibitor complexes) .

Q. How can researchers address discrepancies in reported biological activities of this compound?

- Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound variability.

- Meta-analysis : Cross-reference data from independent studies, prioritizing results from peer-reviewed journals over preprint repositories.

- Mechanistic studies : Employ CRISPR-Cas9 gene editing to validate target engagement in cellular models .

Q. What advanced techniques are recommended for studying the compound’s metabolic stability and degradation pathways?

- LC-HRMS/MS : Identify metabolites in hepatocyte incubations.

- Isotope labeling : Track degradation products using ¹⁴C-labeled analogs.

- Computational ADME models : Predict cytochrome P450 interactions (e.g., CYP3A4/5) to guide experimental design .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Solvent polarity | DMF > DCM | ↑ Solubility | |

| Temperature | 80–100°C | ↑ Reaction rate | |

| Catalyst (Pd-based) | 5 mol% Pd(PPh₃)₄ | ↑ Cross-coupling |

Q. Table 2. Comparative Bioactivity of Pyridazinecarboxamide Analogs

| Analog Substituent | Target Enzyme (IC₅₀) | Bioactivity Trend | Reference |

|---|---|---|---|

| 4-Chlorophenyl | Kinase X (50 nM) | Baseline | |

| 4-Fluorophenyl | Kinase X (120 nM) | ↓ Potency | |

| 4-Methoxyphenyl | Kinase X (300 nM) | ↓↓ Potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.